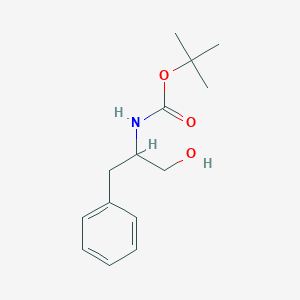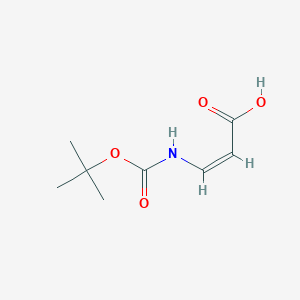
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is an organic compound with a complex structure It is characterized by the presence of a prop-2-enoic acid backbone, with a (2-methylpropan-2-yl)oxycarbonylamino group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid typically involves the reaction of 2-methylprop-2-enoic acid with appropriate reagents to introduce the (2-methylpropan-2-yl)oxycarbonylamino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it a valuable tool for understanding biochemical processes .
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs or as a model compound for studying drug interactions .
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
Wirkmechanismus
The mechanism of action of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic acid: Similar in structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.
Butyl prop-2-enoate: Contains a prop-2-enoate backbone but with different substituents.
Methyl 2-methylprop-2-enoate: Similar backbone but with a methyl group instead of the (2-methylpropan-2-yl)oxycarbonylamino group.
Uniqueness
(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
151292-68-1 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChI-Schlüssel |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonyme |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
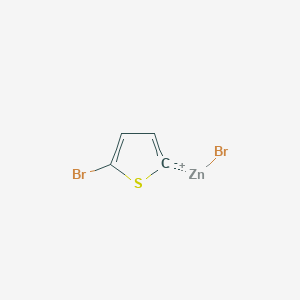

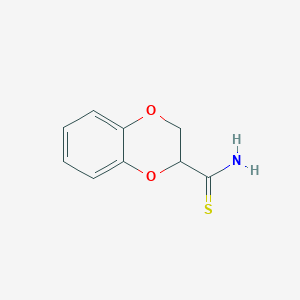
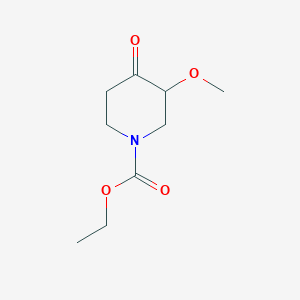
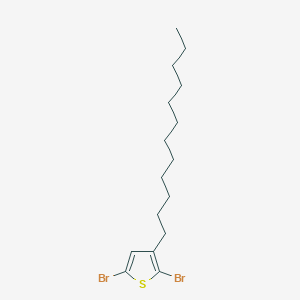
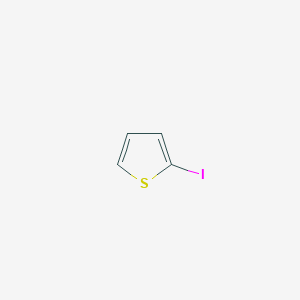
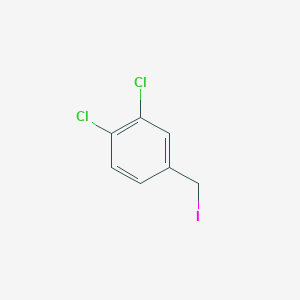
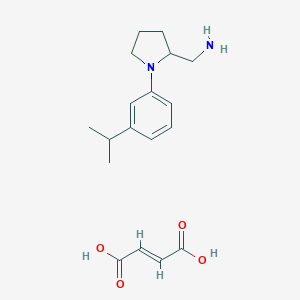
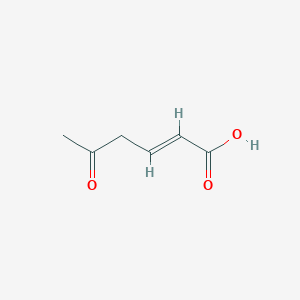
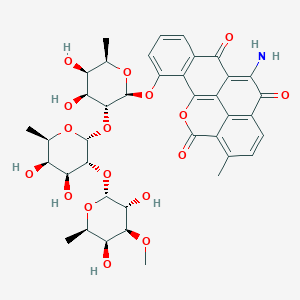
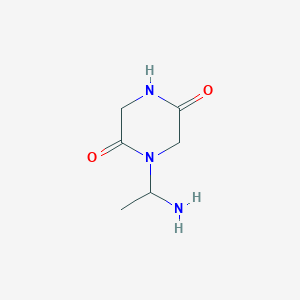
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
